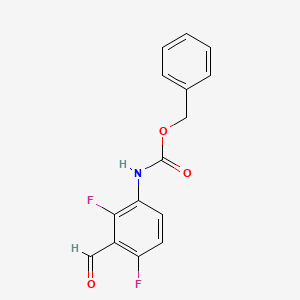

Benzyl (2,4-difluoro-3-formylphenyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-(2,4-difluoro-3-formylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2NO3/c16-12-6-7-13(14(17)11(12)8-19)18-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSDOJSDJQFUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C(=C(C=C2)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728777 | |

| Record name | Benzyl (2,4-difluoro-3-formylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918524-07-9 | |

| Record name | Benzyl (2,4-difluoro-3-formylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Regioselective Synthesis of Benzyl (2,4-difluoro-3-formylphenyl)carbamate

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and highly regioselective pathway for the synthesis of Benzyl (2,4-difluoro-3-formylphenyl)carbamate. This compound represents a class of highly functionalized aromatic building blocks pivotal in the fields of medicinal chemistry and materials science. Traditional electrophilic substitution methods are often inadequate for achieving the specific substitution pattern of the target molecule. Therefore, this guide focuses on a modern, powerful strategy centered around Directed ortho-Metalation (DoM). We will dissect the causal logic behind the strategic selection of protecting groups, the mechanism of regiochemical control, and the final functionalization steps. This document is intended for researchers, chemists, and drug development professionals, providing not only detailed, replicable experimental protocols but also the underlying scientific principles that ensure success and adaptability.

Introduction: The Synthetic Challenge

Substituted benzaldehydes are fundamental intermediates in organic synthesis, serving as precursors to a vast array of complex molecules.[1] The introduction of fluorine atoms into these structures is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. The target molecule, this compound, presents a significant synthetic challenge due to its dense and specific functionalization pattern: a tetrasubstituted benzene ring with a formyl group positioned ortho to a carbamate and flanked by two fluorine atoms.

Attempting to construct this molecule via classical electrophilic aromatic substitution on a simpler precursor, such as 1,3-difluorobenzene, would lead to a mixture of regioisomers and is unlikely to succeed due to the deactivating nature of the existing substituents. The key to an efficient synthesis lies in a method that can override standard electronic effects and install a functional group at a sterically hindered, specific position. The Directed ortho-Metalation (DoM) strategy is exceptionally well-suited for this purpose.[2] It utilizes a directing metalation group (DMG) to deliver a strong base to a specific ortho-position, generating a nucleophilic aryllithium species that can be trapped by a suitable electrophile.[2][3]

This guide details a multi-step synthesis commencing from commercially available 2,4-difluoroaniline, leveraging a DoM-based formylation as the key strategic step.

Strategic Analysis of the Synthetic Pathway

A logical retrosynthetic analysis of the target molecule identifies the final bond formation as the carbamate linkage. The benzyloxycarbonyl (Cbz) group is a standard protecting group for amines, readily installed by reacting an amine with benzyl chloroformate.[4][5] This disconnection reveals the critical precursor: 2,4-difluoro-3-formyl aniline .

The core of the synthesis, therefore, is the regioselective introduction of a formyl group at the C-3 position of the 2,4-difluoroaniline scaffold.

Why Directed ortho-Metalation? The Causality of Strategy Selection

The amino group of 2,4-difluoroaniline is a powerful ortho-, para-directing group for electrophilic substitution. However, it is also highly reactive and would interfere with many reaction types. Even if protected, direct electrophilic formylation (e.g., Vilsmeier-Haack) would likely be directed to the C-5 position (para to the amine), not the sterically congested C-3 position between a fluorine and the directing group.

The DoM strategy circumvents this by reversing the polarity. The aromatic ring becomes the nucleophile. The key is to temporarily convert the amino group into a Directed Metalation Group (DMG). A bulky amide, such as a pivalamide, serves this purpose perfectly for three critical reasons:

-

Protection: It protects the acidic N-H proton from the organolithium base.

-

Direction: The carbonyl oxygen of the amide acts as a Lewis basic site, coordinating to the lithium cation of the base (e.g., s-BuLi). This coordination pre-associates the base near the ortho-protons at C-1 and C-3.[2]

-

Acidification: This coordination enhances the kinetic acidity of the ortho-protons, facilitating their removal by the base.

Since the C-1 position is already substituted, deprotonation occurs exclusively at the C-3 position, generating the desired 3-lithio species with impeccable regioselectivity. This intermediate can then be trapped with an electrophilic formyl source like N,N-dimethylformamide (DMF).[6][7]

Overall Synthetic Workflow

The chosen pathway involves four distinct transformations, as illustrated in the diagram below.

Caption: Overall synthetic pathway for the target molecule.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-(2,4-Difluorophenyl)pivalamide (Protection)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-difluoroaniline (10.0 g, 77.4 mmol, 1.0 equiv) and anhydrous pyridine (100 mL).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add pivaloyl chloride (10.5 mL, 85.2 mmol, 1.1 equiv) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.

-

Work-up: Pour the reaction mixture into 300 mL of ice-cold water. A white precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Purification: Wash the solid cake with cold water (3 x 50 mL) and then with cold n-hexane (2 x 30 mL). Dry the solid under high vacuum to afford N-(2,4-difluorophenyl)pivalamide as a white crystalline solid.

Step 2: Synthesis of N-(2,4-Difluoro-3-formylphenyl)pivalamide (DoM & Formylation)

-

Setup: To a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add N-(2,4-difluorophenyl)pivalamide (10.0 g, 46.9 mmol, 1.0 equiv) and anhydrous tetrahydrofuran (THF, 200 mL). Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (7.8 mL, 51.6 mmol, 1.1 equiv).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add sec-butyllithium (s-BuLi, 1.4 M in cyclohexane, 36.9 mL, 51.6 mmol, 1.1 equiv) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C. The solution will turn deep red/orange. Stir at -78 °C for 2 hours.

-

Formylation (Quench): Add anhydrous N,N-dimethylformamide (DMF) (7.3 mL, 93.8 mmol, 2.0 equiv) dropwise, ensuring the temperature remains below -70 °C. Stir at -78 °C for an additional 1 hour.

-

Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (200 mL). Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethyl acetate/hexane to yield N-(2,4-difluoro-3-formylphenyl)pivalamide.

Step 3: Synthesis of 2,4-Difluoro-3-formyl aniline (Deprotection)

-

Setup: In a 250 mL round-bottom flask, suspend N-(2,4-difluoro-3-formylphenyl)pivalamide (8.0 g, 33.2 mmol, 1.0 equiv) in ethanol (80 mL).

-

Hydrolysis: Add concentrated hydrochloric acid (37%, 40 mL). Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 90-95 °C) with vigorous stirring.

-

Reaction: Maintain the reflux for 12-16 hours, monitoring the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the acid by adding solid sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.

-

Extraction: Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography (eluent: 20-30% ethyl acetate in hexane) to afford 2,4-difluoro-3-formyl aniline as a pale yellow solid.

Step 4: Synthesis of this compound (Carbamoylation)

-

Setup: To a 250 mL flask, add 2,4-difluoro-3-formyl aniline (5.0 g, 31.8 mmol, 1.0 equiv), acetone (100 mL), and a solution of sodium bicarbonate (5.3 g, 63.6 mmol, 2.0 equiv) in water (50 mL).

-

Reagent Addition: Cool the biphasic mixture to 0 °C in an ice bath. Add benzyl chloroformate (5.0 mL, 35.0 mmol, 1.1 equiv) dropwise over 20 minutes with vigorous stirring.[8]

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

-

Work-up: Remove the acetone under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (2 x 100 mL).

-

Purification: Combine the organic layers, wash with 1 M HCl (1 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL). Dry over Na₂SO₄, filter, and concentrate. The crude product is purified by recrystallization from ethanol/water to yield the final product, this compound, as a white to off-white solid.[9]

Quantitative Data Summary

The following table summarizes the expected outcomes for the described synthesis based on a starting quantity of 10.0 g of 2,4-difluoroaniline.

| Step | Product Name | Formula | M.W. ( g/mol ) | Starting Mass (g) | Theoretical Yield (g) | Expected Yield (%) |

| 1 | N-(2,4-Difluorophenyl)pivalamide | C₁₁H₁₃F₂NO | 213.22 | 10.00 | 16.51 | 90-95% |

| 2 | N-(2,4-Difluoro-3-formylphenyl)pivalamide | C₁₂H₁₃F₂NO₂ | 241.23 | 14.87 (90%) | 16.79 | 70-80% |

| 3 | 2,4-Difluoro-3-formyl aniline | C₇H₅F₂NO | 157.12 | 11.75 (70%) | 7.66 | 85-95% |

| 4 | This compound | C₁₅H₁₁F₂NO₃ | 291.25 | 6.51 (85%) | 12.08 | 80-90% |

Experimental Workflow Visualization

The general workflow for each synthetic step involving work-up and purification is outlined below.

Caption: Generalized experimental workflow for each synthetic step.

Conclusion

This guide has presented a logical, efficient, and highly regioselective synthesis for this compound. By employing a Directed ortho-Metalation strategy, the inherent electronic preferences of the aromatic system are overcome to achieve a challenging substitution pattern that would be otherwise inaccessible. The causality behind each step—from the choice of the pivalamide directing group to the specific conditions for lithiation and carbamoylation—has been explained to provide a deeper understanding beyond a simple recitation of steps. The detailed protocols and expected yields furnish a self-validating framework for researchers to successfully replicate and adapt this valuable synthetic methodology.

References

- F. A. Carey & R. J. Sundberg. (n.d.). Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Edition. Springer.

-

BenchChem. (2025). The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology. Benchchem.

-

BenchChem. (2025). A Comparative Guide to Synthetic Routes for Polysubstituted Benzaldehydes. Benchchem.

- Wuts, P. G. (n.d.). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press.

-

Common Organic Chemistry. (n.d.). Benzyl Chloroformate.

-

Wikipedia. (n.d.). Benzyl chloroformate.

-

MilliporeSigma. (n.d.). The Chemistry of Amine Protection: Benzyl Chloroformate Explained.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

-

Aceschem. (n.d.). This compound.

-

Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

-

Grokipedia. (n.d.). Benzyl chloroformate.

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

-

Google Patents. (n.d.). Method for producing 2-amino-substituted benzaldehyde compound.

-

Common Conditions. (n.d.). Formylation.

-

Wikipedia. (n.d.). Directed ortho metalation.

-

University of Missouri. (n.d.). Directed (ortho) Metallation.

-

Organic Chemistry Portal. (2010). Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Formylation - Common Conditions [commonorganicchemistry.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Benzyl Chloroformate [commonorganicchemistry.com]

- 9. aceschem.com [aceschem.com]

Benzyl (2,4-difluoro-3-formylphenyl)carbamate CAS 918524-07-9 properties

An In-depth Technical Guide to Benzyl (2,4-difluoro-3-formylphenyl)carbamate (CAS 918524-07-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It details the compound's physicochemical properties, a validated synthetic protocol with mechanistic insights, its strategic applications in medicinal chemistry, and essential safety and handling procedures.

Core Compound Profile and Strategic Importance

This compound is a multifunctional organic compound strategically designed for use in complex molecule synthesis, particularly within the pharmaceutical industry. Its structure is notable for three key features that make it a valuable building block for drug discovery:

-

An Ortho-Formyl Group: The aldehyde (-CHO) functionality is a versatile chemical handle, enabling a wide range of subsequent chemical transformations such as reductive aminations and condensation reactions. This allows for the straightforward introduction of diverse amine-containing fragments, crucial for building libraries of potential drug candidates[1].

-

A Difluorinated Phenyl Ring: The presence of two fluorine atoms on the aromatic ring significantly modulates the electronic properties of the molecule. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity by altering pKa, and increase membrane permeability.

-

A Benzyl Carbamate Moiety: The carbamate group (-NHCOO-) serves a dual purpose. It functions as a stable protecting group for the aniline nitrogen and can also act as a bioisostere for a peptide bond, a feature often exploited in the design of protease and kinase inhibitors[1][2].

These combined features position this compound as a high-value intermediate for developing sophisticated therapeutic agents, especially kinase inhibitors for oncology, protease inhibitors, and anti-inflammatory drugs[1].

Physicochemical and Handling Properties

A clear understanding of the compound's properties is essential for its effective use and storage.

| Property | Value | Source(s) |

| CAS Number | 918524-07-9 | [3][4][5][6] |

| Molecular Formula | C₁₅H₁₁F₂NO₃ | [3][4][5][6] |

| Molecular Weight | 291.25 g/mol | [3][4][5][6] |

| Appearance | White to yellow powder or crystals | [1] |

| Typical Purity | ≥97% | [3][6] |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) at 2-8°C for short-term storage or -20°C for long-term stability. | [1][4][5] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is efficiently achieved through a directed ortho-formylation reaction. This process leverages the directing capability of the carbamate group to selectively introduce a formyl group onto the aromatic ring.

Caption: Synthetic Workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established patent literature and represents a reliable method for laboratory-scale synthesis.[5]

-

Inert Atmosphere Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add diisopropylamine (2.3 equivalents) and anhydrous tetrahydrofuran (THF).

-

LDA Formation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (2.3 equivalents, typically as a solution in hexanes) dropwise, ensuring the internal temperature remains below 0°C. Stir the resulting lithium diisopropylamide (LDA) solution at -78°C for 1 hour.

-

Causality: LDA is a strong, non-nucleophilic base, ideal for deprotonating the aromatic ring without attacking the carbamate. The low temperature is critical to maintain the stability of the organolithium intermediates and prevent side reactions.

-

-

Substrate Addition: In a separate flask, dissolve Benzyl (2,4-difluorophenyl)carbamate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LDA mixture at -78°C. Stir for an additional hour.

-

Causality: The carbamate group directs the lithium-hydrogen exchange (metalation) to the adjacent ortho position (C3), which is activated by both the carbamate and the C4-fluorine.

-

-

Formylation (Electrophilic Quench): Slowly add anhydrous N,N-dimethylformamide (DMF, 2.5 equivalents) to the reaction mixture, maintaining the temperature at -78°C. After the addition is complete, stir for 1 hour at -78°C, then allow the mixture to slowly warm to room temperature.

-

Causality: The lithiated intermediate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of DMF to form a stable tetrahedral intermediate, which upon aqueous workup, yields the aldehyde.

-

-

Workup and Isolation: Quench the reaction by pouring it into water. Acidify the mixture to approximately pH 1 using 2M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Slurry the resulting crude solid in hexane and collect the product by filtration. Dry the solid to obtain this compound as a high-purity solid.

Spectroscopic Characterization Profile

While specific spectra are provided by suppliers upon request[3][6], the structural identity of the compound can be unequivocally confirmed by standard spectroscopic methods. The expected signatures are as follows:

-

¹H NMR: Key signals would include a singlet for the aldehyde proton (δ ~10.3 ppm), a singlet for the benzylic CH₂ protons (δ ~5.2 ppm), a broad singlet for the N-H proton, and distinct multiplets in the aromatic region for the protons on both phenyl rings.

-

¹³C NMR: The spectrum would show characteristic peaks for the aldehyde carbonyl (δ ~188 ppm) and the carbamate carbonyl (δ ~153 ppm), along with signals for the benzylic carbon and the various aromatic carbons, with C-F couplings visible for the fluorinated ring.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch (~3300 cm⁻¹), two distinct C=O stretches for the carbamate and aldehyde (~1720 cm⁻¹ and ~1690 cm⁻¹, respectively), and strong C-F stretching bands (~1200-1100 cm⁻¹).

Core Applications in Drug Discovery

The compound's primary value lies in its role as a versatile intermediate for constructing more complex drug molecules.

Caption: Key Reactivity and Applications in Drug Discovery.

-

Scaffold for Kinase Inhibitors: The aldehyde allows for the coupling of various amine-bearing heterocyclic cores, a common feature in many ATP-competitive kinase inhibitors. The difluorophenyl moiety can occupy the hydrophobic pocket of the kinase active site.

-

Synthesis of Protease Inhibitors: The carbamate backbone can mimic a peptide bond, while the aldehyde can be transformed into functionalities that interact with the active site of proteases, such as cysteine or serine proteases[2].

-

Structure-Activity Relationship (SAR) Studies: This compound is an ideal starting point for SAR exploration[1]. The ease of derivatization at the formyl position allows researchers to systematically modify a lead compound and evaluate how changes in structure affect biological activity.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not publicly available, general precautions for handling fine organic chemicals and carbamates should be strictly followed.

| Safety Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a laboratory coat. | [4][7][8] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid all personal contact, including inhalation. | [7][9] |

| First Aid: Eyes | Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention. | [9] |

| First Aid: Skin | Wash off immediately with plenty of soap and water. Remove contaminated clothing. | [9] |

| First Aid: Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell. | [9] |

| Spills | For dry spills, carefully sweep or vacuum up the material, avoiding dust creation. Place in a labeled container for disposal. | [7] |

Conclusion

This compound (CAS 918524-07-9) is more than a simple chemical; it is a strategically designed platform for innovation in drug discovery. Its combination of a reactive formyl group, a metabolically robust difluorophenyl ring, and a peptide-like carbamate moiety provides medicinal chemists with a powerful tool for the synthesis of complex and potentially high-impact therapeutic agents. Proper understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the research and development pipeline.

References

-

This compound Product Information . BIOFOUNT. [Link]

-

Synthesis of this compound . CAS Database. [Link]

-

Benzyl (3,5-difluoro-4-formylphenyl)carbamate Properties . PubChem, National Center for Biotechnology Information. [Link]

-

General Safety Data Sheet for Benzyl Benzoate . Caesar & Loretz GmbH. [Link]

-

General Safety Data Sheet for Benzyl Benzoate . Carl ROTH. [Link]

-

Product Properties and Applications . MySkinRecipes. [Link]

-

Crystallographic Study of a Related Carbamate . ScienceOpen. [Link]

-

Synthesis and Evaluation of Difluorobenzhydrol Carbamates . MDPI. [Link]

-

Discovery of Benzyl Carbamate Inhibitors of Coronavirus Mpro Enzymes . PubMed, National Center for Biotechnology Information. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aceschem.com [aceschem.com]

- 4. 918524-07-9|this compound|this compound| -范德生物科技公司 [39.100.107.131]

- 5. 918524-07-9 | CAS数据库 [m.chemicalbook.com]

- 6. aceschem.com [aceschem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. biosynth.com [biosynth.com]

- 9. fishersci.com [fishersci.com]

physical and chemical properties of Benzyl (2,4-difluoro-3-formylphenyl)carbamate

Introduction: Unveiling a Key Synthetic Intermediate

Benzyl (2,4-difluoro-3-formylphenyl)carbamate is an aromatic organic compound characterized by a carbamate functional group, a difluorinated phenyl ring, and a formyl (aldehyde) moiety. While not a widely commercialized end-product, this molecule serves as a crucial intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic placement of its functional groups—a protected amine (the benzyl carbamate), an activating and directing aldehyde, and electron-withdrawing fluorine atoms—makes it a versatile building block for constructing more complex molecular architectures.

This guide provides a comprehensive overview of the physical and chemical properties of this compound, its plausible synthetic routes, and its potential applications, offering valuable insights for researchers and professionals in drug discovery and chemical development.

Physicochemical Properties: A Quantitative Overview

The inherent properties of a compound dictate its behavior in chemical reactions and biological systems. Below is a summary of the known and predicted physicochemical characteristics of this compound.

| Property | Value | Source |

| CAS Number | 918524-07-9 | [1] |

| Molecular Formula | C₁₅H₁₁F₂NO₃ | [1] |

| Molecular Weight | 291.25 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred from similar aromatic compounds[2] |

| Melting Point | Not reported, but expected to be a crystalline solid | Inferred from related structures |

| Boiling Point | High, with decomposition likely at atmospheric pressure | Inferred from similar aromatic compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and sparingly soluble in water | Inferred from the properties of aromatic carbamates[3][4] |

Synthesis and Purification: A Proposed Experimental Protocol

The synthesis of this compound can be logically approached through the protection of the amino group of a suitable precursor, 2-amino-3,5-difluorobenzaldehyde, using benzyl chloroformate. This reaction is a standard method for introducing the benzyloxycarbonyl (Cbz) protecting group onto an amine.[5][6][7]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

-

Precursor Availability: The synthesis commences with 2-amino-3,5-difluorobenzaldehyde. While this specific isomer may require a custom synthesis, related compounds like 4-amino-3,5-difluorobenzaldehyde are documented, suggesting its accessibility through established synthetic methodologies for substituted anilines.[8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3,5-difluorobenzaldehyde in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a mild inorganic or organic base, such as sodium bicarbonate or triethylamine, to the solution. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

-

Addition of Benzyl Chloroformate: Cool the reaction mixture in an ice bath (0 °C). Slowly add a stoichiometric equivalent of benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution.[9] The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Chemical Reactivity and Stability

The chemical behavior of this compound is governed by its three primary functional groups:

-

Benzyl Carbamate (Cbz-protected Amine): This group is a stable protecting group for the amine.[10] It is generally resistant to a wide range of reagents but can be cleaved under specific conditions, most commonly by catalytic hydrogenation (e.g., H₂/Pd-C), which liberates the free amine, toluene, and carbon dioxide.[7]

-

Formyl Group (Aldehyde): The aldehyde is a versatile functional handle for various chemical transformations. It can undergo nucleophilic addition reactions, reductive amination, Wittig reactions, and oxidation to a carboxylic acid. The presence of two electron-withdrawing fluorine atoms on the ring enhances the electrophilicity of the aldehyde carbon.

-

Difluorinated Phenyl Ring: The fluorine atoms significantly influence the electronic properties of the aromatic ring, making it more electron-deficient. This can affect the regioselectivity of further aromatic substitution reactions. Fluorine substitution is a common strategy in drug design to improve metabolic stability and binding affinity.[11]

Applications in Research and Drug Development

This compound is a valuable intermediate for the synthesis of a diverse range of target molecules.

-

Pharmaceutical Synthesis: The aldehyde functionality allows for the construction of various heterocyclic systems or the introduction of side chains through reductive amination. After subsequent modifications, the Cbz group can be removed to reveal the primary amine, which can then be further functionalized. Aromatic carbamates, in general, are found in a number of therapeutic agents and are studied for their neuroprotective and other biological activities.[3][4][12]

-

Agrochemical Development: The synthesis of novel pesticides and herbicides often involves the use of highly functionalized aromatic intermediates. The unique substitution pattern of this compound could lead to the discovery of new active ingredients.

-

Materials Science: Fluorinated organic molecules are of interest in the development of advanced materials due to their unique electronic and physical properties.

Handling and Safety

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

The safety profile of the precursor, 2-amino-3,5-difluorobenzaldehyde, and related compounds suggests that they may cause skin and eye irritation and may be harmful if inhaled.[13]

Conclusion

This compound represents a strategically designed synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its combination of a protected amine, a reactive aldehyde, and a difluorinated aromatic ring provides a versatile platform for the synthesis of complex and novel molecules. This guide has provided a foundational understanding of its properties, a plausible and detailed synthetic protocol, and its likely applications, serving as a valuable resource for researchers engaged in the pursuit of new chemical entities.

References

Sources

- 1. aceschem.com [aceschem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. 4-Amino-3,5-difluorobenzaldehyde | C7H5F2NO | CID 19349132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Buy 2-Amino-3,4-difluorobenzaldehyde | 1602097-79-9 [smolecule.com]

- 12. Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-Cell Lymphoma 2 (Bcl-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of Benzyl (2,4-difluoro-3-formylphenyl)carbamate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of Benzyl (2,4-difluoro-3-formylphenyl)carbamate, a compound of interest in contemporary drug discovery and development. Given the absence of published quantitative solubility data for this specific molecule, this document synthesizes foundational chemical principles with established experimental methodologies to offer predictive insights and a robust framework for empirical determination.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's lifecycle, from its initial synthesis and purification to its ultimate bioavailability and therapeutic efficacy. For researchers and professionals in drug development, a thorough understanding of a compound's solubility in various organic solvents is paramount for designing efficient purification protocols, enabling effective formulation strategies, and ensuring reliable analytical characterization.

This compound (C₁₅H₁₁F₂NO₃, M.W.: 291.25 g/mol )[1], with its complex aromatic structure featuring fluoro, formyl, and carbamate functionalities, presents a unique solubility profile that warrants detailed investigation. This guide aims to equip scientists with the necessary theoretical foundation and practical methodologies to confidently assess and leverage the solubility of this compound.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent, a principle often encapsulated by the adage "like dissolves like"[2][3]. The molecular structure of this compound offers key insights into its expected solubility behavior.

-

Polar Moieties: The presence of a carbamate group (-NHCOO-), a formyl group (-CHO), and two fluorine atoms imparts significant polarity to the molecule. The carbamate functionality, in particular, can act as both a hydrogen bond donor (N-H) and acceptor (C=O, O-C)[4][5]. These features suggest a predisposition for solubility in polar solvents.

-

Aromatic and Benzyl Groups: Conversely, the benzyl and difluorophenyl rings are nonpolar, hydrophobic regions. These substantial nonpolar components will favor interactions with nonpolar solvents through van der Waals forces.

Based on this structural analysis, this compound is predicted to exhibit moderate to good solubility in polar aprotic solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds. Its solubility in nonpolar solvents is expected to be limited, while its solubility in polar protic solvents will be influenced by the balance between hydrogen bonding and the energy required to disrupt the solvent's own hydrogen-bonding network.

A Systematic Approach to Experimental Solubility Determination

To overcome the lack of specific solubility data, a systematic experimental approach is essential. The following protocols are designed to provide a comprehensive understanding of the compound's solubility, from qualitative screening to precise quantitative measurement.

A preliminary qualitative assessment provides a rapid and efficient means to screen a range of solvents and identify promising candidates for further quantitative analysis.

Experimental Protocol:

-

Preparation: Dispense a small, accurately weighed amount (e.g., 1-5 mg) of this compound into individual small, dry test tubes or vials.

-

Solvent Addition: To each tube, add a measured volume (e.g., 0.5 mL) of a selected organic solvent.

-

Observation: Vigorously agitate the mixture at a controlled temperature (e.g., room temperature, 25°C) for a set period (e.g., 1-2 minutes).

-

Classification: Visually inspect the mixture for the complete dissolution of the solid. Classify the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but some solid remains.

-

Insoluble: The solid does not appear to dissolve.

-

This method allows for the rapid classification of solubility across a diverse panel of organic solvents, guiding the selection of solvents for more rigorous quantitative studies.

The equilibrium solubility method, often referred to as the shake-flask method, is a gold-standard technique for determining the thermodynamic solubility of a compound in a specific solvent at a given temperature.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the samples to ensure a clear supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy[6].

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Workflow for Experimental Solubility Determination

Caption: A two-part workflow for determining the solubility of this compound.

Factors Influencing Solubility and Solvent Selection

The choice of solvent is critical, and understanding the interplay of various solvent properties can aid in predicting and rationalizing the solubility of this compound.

Solvent polarity is a key determinant of solubility. A solvent's polarity is often quantified by its dielectric constant (ε) or its polarity index.[7][8][9] Solvents can be broadly categorized as nonpolar, polar aprotic, and polar protic.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the significant polar functionalities in this compound, its solubility in these solvents is expected to be low.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments and can act as hydrogen bond acceptors but not donors. They are generally good solvents for polar molecules. It is anticipated that the title compound will exhibit good solubility in many of these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds. While they can interact favorably with the polar groups of the carbamate, the high energy required to disrupt the solvent's own extensive hydrogen-bonding network may limit solubility, especially in water.

The ability of a solvent to participate in hydrogen bonding is a crucial factor.[10][11][12] The carbamate moiety in this compound can donate a hydrogen bond from its N-H group and accept hydrogen bonds at its carbonyl and ester oxygens. Solvents that can effectively engage in these interactions are likely to be good solvents for this compound.

For a systematic investigation, it is useful to consider a range of solvents with varying properties. The table below provides a selection of common organic solvents categorized by their polarity and hydrogen bonding capability.

| Solvent | Polarity | Dielectric Constant (ε) at 20°C | Hydrogen Bonding |

| Hexane | Nonpolar | 1.88 (25°C) | None |

| Toluene | Nonpolar | 2.38 | None |

| Diethyl Ether | Polar Aprotic | 4.34 | Acceptor |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | Acceptor |

| Acetone | Polar Aprotic | 20.7 (25°C) | Acceptor |

| Acetonitrile | Polar Aprotic | 37.5 | Acceptor |

| Dimethylformamide (DMF) | Polar Aprotic | 36.71 (25°C) | Acceptor |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.68 | Acceptor |

| Methanol | Polar Protic | 32.70 (25°C) | Donor & Acceptor |

| Ethanol | Polar Protic | 24.55 (25°C) | Donor & Acceptor |

| Water | Polar Protic | 80.1 | Donor & Acceptor |

Note: Dielectric constant values are approximate and can vary with temperature.[7][13]

Relationship Between Solvent Properties and Predicted Solubility

Caption: Predicted solubility based on the interaction between the compound's structure and solvent properties.

Conclusion and Future Directions

While specific experimental data for the solubility of this compound in organic solvents is not currently available in the public domain, a systematic approach grounded in fundamental chemical principles allows for robust predictions and the design of effective experimental protocols. The structural features of the molecule suggest a favorable solubility profile in polar aprotic solvents.

For researchers and drug development professionals, the methodologies outlined in this guide provide a clear pathway to empirically determine the solubility of this compound. The resulting data will be invaluable for optimizing synthetic workups, developing purification strategies, and advancing the formulation of new therapeutic agents. It is strongly recommended that the experimental protocols described herein are executed to generate a comprehensive and quantitative understanding of the solubility of this compound.

References

- Hydrogen bonding properties of non-polar solvents. Royal Society of Chemistry.

- Dielectric Constant. Burdick & Jackson.

- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

- How to determine the solubility of a substance in an organic solvent?.

- Polarity of Solvents. Unknown Source.

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- Dielectric Properties of Organic Solvents in an Electric Field.

- Qualitative Comparisons of Dielectric Constants of Organic Solvents. Stack Exchange.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.

- Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry.

- Properties of Common Organic Solvents. T.R. Hoye.

- Illustrated Glossary of Organic Chemistry - Dielectric constant. UCLA Chemistry and Biochemistry.

- Polarity Index. Burdick & Jackson.

- Dielectric Constant of Common solvents. Unknown Source.

- Benzyl (3,5-difluoro-4-formylphenyl)carbamate | C15H11F2NO3 - PubChem.

- Carbamic acid - Solubility of Things. SolubilityofThings.com.

- Can CC(Cellulose Carbamate) be dissolved in any organic solvent?.

- Solvent-Miscibility-and-Polarity-Chart.pdf. Organometallics.

- 3.1: Physical properties of organic compounds. Chemistry LibreTexts.

- CAS 918524-07-9 | Benzyl (2,4-difluoro-3-formylphenyl)

- Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide.

- Dissecting Solvent Effects on Hydrogen Bonding. PMC - PubMed Central - NIH.

- Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.

- 5.2 How Hydrogen-bonding Influences Properties.

- Benzyl carbam

- 918524-07-9|Benzyl (2,4-difluoro-3-formylphenyl)

- 149524-47-0 | Benzyl (3-fluorophenyl)

- Carbam

- 2770544-69-7 | benzyl N-{2-[3-fluoro-4-(hydroxymethyl)

- Hydrogen bond. Wikipedia.

- Buy benzyl N-(3,5-difluoro-4-formylphenyl)

- EP2527314A1 - Process for preparation of phenyl carbamate derivatives.

- The synthetic method of 2,4 difluoro benzene methanamines.

- Benzyl (2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)

- Benzyl carbam

Sources

- 1. aceschem.com [aceschem.com]

- 2. chem.ws [chem.ws]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. m.youtube.com [m.youtube.com]

- 7. Dielectric Constant [macro.lsu.edu]

- 8. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 9. Polarity Index [macro.lsu.edu]

- 10. Hydrogen bonding properties of non-polar solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Dissecting Solvent Effects on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrogen bond - Wikipedia [en.wikipedia.org]

- 13. depts.washington.edu [depts.washington.edu]

Benzyl (2,4-difluoro-3-formylphenyl)carbamate stability and degradation profile

An In-depth Technical Guide to the Stability and Degradation Profile of Benzyl (2,4-difluoro-3-formylphenyl)carbamate

Introduction

This compound is a complex organic molecule featuring a carbamate linkage, a substituted aromatic ring, and a reactive formyl (aldehyde) group. Such multi-functionalized compounds are often pivotal intermediates in the synthesis of high-value targets in the pharmaceutical and agrochemical industries. The inherent reactivity of its constituent functional groups makes a thorough understanding of its stability and degradation profile not merely an academic exercise, but a critical prerequisite for successful process development, formulation, and regulatory compliance. The presence of the carbamate ester, a known site for hydrolysis, and the aldehyde, which is susceptible to oxidation, presents a unique and challenging stability landscape.

This guide provides a comprehensive technical overview of the stability and degradation profile of this compound. We will delve into the core chemical liabilities of the structure, propose scientifically grounded degradation pathways, and outline robust experimental protocols for assessing its stability under forced conditions. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to anticipate and manage stability-related challenges, ensuring the integrity and quality of this critical intermediate.

Caption: Chemical structure of this compound.

Physicochemical Properties

A baseline understanding of the molecule's physical and chemical properties is essential before exploring its stability. These parameters influence its solubility, handling characteristics, and analytical behavior.

| Property | Value | Source |

| CAS Number | 918524-07-9 | [Aceschem][1] |

| Molecular Formula | C₁₅H₁₁F₂NO₃ | [Aceschem][1] |

| Molecular Weight | 291.25 g/mol | [Aceschem][1] |

| Appearance | Solid (predicted) | - |

| Storage Conditions | Recommended at -20°C for long-term storage. | [BIOFOUNT][2] |

Predicted Degradation Profile: A Mechanistic Perspective

The structure of this compound contains three primary sites susceptible to degradation: the carbamate linkage, the formyl group, and the aromatic system. Understanding the chemistry of these groups allows us to predict the molecule's behavior under various stress conditions.

Hydrolytic Degradation (Acidic & Basic)

The carbamate functional group is an ester of carbamic acid and is the most probable site for hydrolytic cleavage. The rate and mechanism of this degradation are highly pH-dependent.

-

Base-Catalyzed Hydrolysis: This is often the most significant degradation pathway for carbamates.[3] Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the carbamate. For N-monosubstituted carbamates like the title compound, this proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism.[4][5] The process involves the deprotonation of the carbamate nitrogen, followed by the elimination of the benzyloxy group to form a transient isocyanate intermediate. This intermediate is rapidly hydrolyzed to yield 2-amino-4,6-difluorobenzaldehyde and carbon dioxide.[6]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, hydrolysis can also occur, though often at a slower rate than in basic media. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This pathway would yield 2-amino-4,6-difluorobenzaldehyde, benzyl alcohol, and carbon dioxide.

Oxidative Degradation

The molecule possesses two primary sites vulnerable to oxidation: the formyl group and the benzylic carbon.

-

Formyl Group Oxidation: Aldehydes are readily oxidized to carboxylic acids. In the presence of common laboratory oxidants like hydrogen peroxide (H₂O₂), the formyl group (-CHO) is expected to convert to a carboxylic acid group (-COOH), yielding Benzyl (3-carboxy-2,4-difluorophenyl)carbamate. This reaction can be initiated by hydroxyl radicals (•OH), which play a significant role in many oxidative degradation processes.[7][8]

-

Benzylic Oxidation: The methylene bridge (-CH₂-) of the benzyl group is another potential site for oxidation, which could lead to the formation of a ketone or cleavage of the C-O bond, although this is generally less facile than aldehyde oxidation.

Thermal Degradation

Carbamates can undergo thermal decomposition. The primary pathway involves the cleavage of the carbamate bond to yield an isocyanate and an alcohol.[9][10] For this compound, this would result in the formation of 2,4-difluoro-3-formylphenyl isocyanate and benzyl alcohol. The stability is temperature-dependent, with higher temperatures significantly increasing the rate of degradation.[11][12]

Photodegradation

Aromatic aldehydes and ketones are known to be photochemically active.[13] The absorption of UV light can promote an electron from a non-bonding (n) orbital on the carbonyl oxygen to an antibonding π* orbital. This excited state can undergo various reactions, including hydrogen abstraction from solvent molecules or intramolecular rearrangements. The extensive conjugation in the molecule suggests a high potential for UV absorbance, making photodegradation a relevant pathway to investigate, as outlined in ICH guideline Q1B.[3]

Experimental Design for Stability Assessment: A Forced Degradation Workflow

To experimentally confirm the predicted degradation pathways and identify potential degradation products, a forced degradation study is essential. This involves intentionally stressing the compound under more aggressive conditions than those used for accelerated stability testing.[3]

Caption: General workflow for a forced degradation study.

Detailed Protocol for Forced Degradation

Objective: To generate a degradation profile and identify major degradation products. A target degradation of 5-20% is typically desired to avoid secondary degradation.[3]

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile:water (1:1).

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Store the solution at 60°C.

-

Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Store the solution at room temperature, as base hydrolysis is often rapid.

-

Withdraw aliquots at short intervals (e.g., 5, 15, 30, 60 minutes).

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at predetermined intervals (e.g., 2, 6, 12, 24 hours) for analysis.

-

-

Thermal Degradation:

-

Place a known quantity of the compound in solid form in a vial.

-

Heat the vial in an oven at 80°C.

-

At intervals, dissolve a portion of the solid in the analysis solvent to the target concentration and analyze.

-

-

Photostability Testing:

-

Expose a solution of the compound (e.g., 1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Analyze the samples after exposure.

-

Stability-Indicating Analytical Method

A validated stability-indicating method is crucial to separate the parent compound from all potential degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard technique.

| HPLC Parameter | Suggested Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and separation for moderately polar organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength and low UV cutoff. |

| Gradient | Start at 30% B, ramp to 95% B over 20 min, hold for 5 min | A gradient is necessary to elute both the parent compound and potential degradants of varying polarity. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Ensures reproducible retention times. |

| Detection | UV at 254 nm | Aromatic nature of the molecule suggests strong absorbance in the UV region. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Predicted Degradation Pathways and Products

Based on the mechanistic analysis, a map of potential degradation products can be constructed. LC-MS analysis of the stressed samples would be used to confirm the masses of these predicted structures.

Caption: Predicted degradation pathways under different stress conditions.

| Degradation Product (DP) | Formation Condition(s) | Degradation Pathway |

| 2-Amino-4,6-difluorobenzaldehyde | Acidic, Basic Hydrolysis | Hydrolytic Cleavage |

| Benzyl Alcohol | Acidic Hydrolysis, Thermal | Hydrolytic/Thermal Cleavage |

| Benzyl (3-carboxy-2,4-difluorophenyl)carbamate | Oxidative | Oxidation of Aldehyde |

| 2,4-Difluoro-3-formylphenyl isocyanate | Thermal | Thermal Elimination |

Recommended Storage and Handling

Based on the predicted stability profile, the following precautions are recommended to maintain the integrity of this compound:

-

Temperature: Store in a cool, controlled environment. For long-term storage, refrigeration (-4°C) or freezing (-20°C) is advisable to minimize thermal degradation.[2]

-

pH: Avoid contact with strong acids and bases. Solutions should be prepared in neutral or weakly acidic buffered systems if they need to be stored for any length of time.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation of the aldehyde group.

-

Light: Store in amber vials or otherwise protect from light to prevent potential photodegradation.

Conclusion

This compound is a molecule with significant, predictable chemical liabilities. The primary degradation pathways are anticipated to be base-catalyzed hydrolysis of the carbamate linkage and oxidation of the formyl group. Thermal and photolytic degradation are also plausible routes that require experimental evaluation. A systematic forced degradation study, coupled with a robust, stability-indicating HPLC method, is essential for definitively identifying and quantifying degradation products. The insights gained from such studies are fundamental for establishing appropriate storage conditions, defining shelf-life, and ensuring the quality and consistency of this important chemical intermediate throughout the development lifecycle.

References

- ACS Publications.

- Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.

- ResearchGate.

- Dalton Transactions.

- PubMed Central.

- BenchChem.

- Journal of the Chemical Society, Perkin Transactions 2. Elimination–addition mechanism for the hydrolysis of carbamates.

- ResearchGate. Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb....

- MDPI.

- ResearchGate.

- RSC Publishing. The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects.

- CORE.

- ResearchGate.

- Wikipedia.

- ACS Publications.

- Aceschem. CAS 918524-07-9 | Benzyl (2,4-difluoro-3-formylphenyl)

- NIH.

- ResearchGate.

- BIOFOUNT. 918524-07-9|Benzyl (2,4-difluoro-3-formylphenyl)

- ResearchGate. Formation of Aldehydes by Direct Oxidative Degradation of Amino Acids via Hydroxyl and Ethoxy Radical Attack in Buffered Model Solutions | Request PDF.

Sources

- 1. aceschem.com [aceschem.com]

- 2. 918524-07-9|this compound|this compound| -范德生物科技公司 [39.100.107.131]

- 3. benchchem.com [benchchem.com]

- 4. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl (2,4-difluoro-3-formylphenyl)carbamate: A Key Intermediate in Kinase Inhibitor Synthesis

This technical guide provides a comprehensive overview of Benzyl (2,4-difluoro-3-formylphenyl)carbamate, a critical building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, synthesis, physicochemical properties, and pivotal applications of this compound, with a particular focus on its role as an intermediate in the synthesis of targeted kinase inhibitors.

Nomenclature and Chemical Identity

IUPAC Name: benzyl N-(2,4-difluoro-3-formylphenyl)carbamate[1]

Synonyms:

Molecular Formula: C₁₅H₁₁F₂NO₃[2][3]

Molecular Weight: 291.25 g/mol [1][2]

The structural architecture of this compound features a central difluorinated phenyl ring bearing three key functional groups: a formyl (aldehyde) group, a carbamate linker, and a benzyl protecting group. This strategic arrangement of functionalities makes it a versatile intermediate for the construction of complex molecular scaffolds.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in various solvent systems and for the development of robust analytical methods.

| Property | Value | Source |

| Appearance | White to yellow powder or crystals | [3] |

| Molecular Weight | 291.25 g/mol | [1][2] |

| Purity | Typically >97% (HPLC) | [2] |

| Storage Conditions | 2-8°C, stored under inert gas | [3] |

| Infrared Spectrum | Conforms to the expected structure | [3] |

| NMR Spectrum | Conforms to the expected structure | [3] |

While specific NMR and IR spectral data are often proprietary to chemical suppliers, the expected characteristic signals would include resonances for the aromatic protons, the aldehyde proton, the benzylic protons, and the carbamate N-H proton in ¹H NMR. The ¹³C NMR would show distinct signals for the carbonyl carbons of the aldehyde and carbamate groups, as well as for the aromatic and benzylic carbons.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is conceptually straightforward, involving the protection of the amino group of a key precursor, 2-amino-3,5-difluorobenzaldehyde, with a benzyloxycarbonyl (Cbz or Z) group. The causality behind this synthetic choice is the need to mask the nucleophilicity of the amine to prevent unwanted side reactions during subsequent synthetic transformations.

Synthesis of the Precursor: 2-Amino-3,5-difluorobenzaldehyde

The synthesis of the aminobenzaldehyde precursor is a critical first step. While various routes exist, a common strategy involves the ortho-lithiation of a protected difluoroaniline derivative.

Protection of 2-Amino-3,5-difluorobenzaldehyde

The core of the synthesis lies in the selective N-protection of 2-amino-3,5-difluorobenzaldehyde using benzyl chloroformate. The benzyloxycarbonyl (Cbz) group is a well-established protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal by catalytic hydrogenolysis.

Experimental Protocol:

Reaction: Protection of 2-amino-3,5-difluorobenzaldehyde with Benzyl Chloroformate

Materials:

-

2-Amino-3,5-difluorobenzaldehyde

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., pyridine, triethylamine)

-

Acetone and Water (or Dichloromethane)

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-amino-3,5-difluorobenzaldehyde (1.0 equivalent) in a suitable solvent mixture, such as acetone and water.

-

Base Addition: Add sodium bicarbonate (1.2-1.5 equivalents) to the solution. The base is crucial to neutralize the hydrochloric acid generated during the reaction.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05-1.1 equivalents) dropwise to the stirred solution. The slow addition is important to maintain temperature control.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, pour the mixture into ice water. If a precipitate forms, collect the solid by vacuum filtration and wash it thoroughly with water. If an organic solvent like dichloromethane was used, perform an aqueous workup by washing the organic layer with water and brine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Applications in Drug Development: A Gateway to Kinase Inhibitors

This compound is a valuable intermediate primarily utilized in the synthesis of kinase inhibitors for cancer therapy.[3] The aldehyde functionality serves as a versatile handle for further chemical modifications, such as reductive amination or condensation reactions, to build more complex molecular architectures.

Role as an Intermediate for EGFR Inhibitors

This compound is a key building block in the synthesis of certain Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a critical target in the treatment of various cancers, particularly non-small-cell lung cancer (NSCLC).[4][5] The 2,4-difluoro-3-aminophenyl moiety is a common structural motif in several potent EGFR inhibitors. By using this compound, medicinal chemists can introduce this crucial fragment into their target molecules.

The general synthetic strategy involves the reaction of the aldehyde group with another key intermediate, followed by deprotection of the carbamate to reveal the free amine, which is often essential for binding to the kinase domain of the receptor.

Logical Relationship Diagram:

Caption: Role of the title compound in kinase inhibitor synthesis.

Conclusion

This compound is a strategically designed chemical intermediate with significant utility in the field of drug discovery and development. Its well-defined structure, coupled with the reactivity of its functional groups, makes it an invaluable tool for the synthesis of complex, biologically active molecules, particularly in the realm of oncology. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this key building block in their pursuit of novel therapeutics.

References

-

PubChem. Benzyl (3,5-difluoro-4-formylphenyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

MDPI. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Available at: [Link]

-

MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Available at: [Link]

Sources

- 1. Benzyl (3,5-difluoro-4-formylphenyl)carbamate | C15H11F2NO3 | CID 71425184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aceschem.com [aceschem.com]

- 3. This compound [myskinrecipes.com]

- 4. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

theoretical investigation of Benzyl (2,4-difluoro-3-formylphenyl)carbamate properties

An In-Depth Technical Guide to the Theoretical Investigation of Benzyl (2,4-difluoro-3-formylphenyl)carbamate

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of this compound, a molecule of significant interest in medicinal chemistry. Carbamate derivatives are integral to modern drug design, often serving as stable isosteres for peptide bonds or as key components in prodrug strategies.[1][2] The subject molecule combines the versatile carbamate linker with a multi-functionalized aromatic ring, featuring two fluorine atoms that modulate electronic properties and a formyl group that serves as a reactive handle for synthetic elaboration. This guide details a systematic computational approach using Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. The insights derived from this theoretical analysis are crucial for understanding its reactivity, potential for drug-target interactions, and its role as a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors.[3]

Introduction: The Molecular Blueprint

This compound (CAS No. 918524-07-9) is a compound whose structure is rich with features relevant to drug development.[4] The carbamate moiety is a cornerstone in medicinal chemistry, prized for its enhanced stability compared to esters and its ability to participate in hydrogen bonding as both a donor (N-H) and acceptor (C=O).[5][6] This dual capacity allows it to mimic peptide bonds, improving cell permeability and metabolic resistance in drug candidates.[1]

The phenyl ring is strategically substituted. The two fluorine atoms act as powerful electron-withdrawing groups, influencing the molecule's overall electronic distribution, lipophilicity, and metabolic stability. The ortho- and para-positioning of these fluorines relative to the carbamate linkage is critical. Furthermore, the formyl (aldehyde) group at the 3-position is a versatile chemical handle, enabling further derivatization through reactions like reductive amination or condensation, which is essential for building libraries of compounds for structure-activity relationship (SAR) studies.[3]

This guide outlines a robust in silico protocol to predict and analyze the fundamental properties of this molecule, providing a theoretical foundation that can accelerate experimental research and rational drug design.

Foundational Molecular Properties

A precise understanding of the molecule's basic characteristics is the first step in any detailed investigation. These properties are summarized below.

| Property | Value | Source |

| IUPAC Name | Benzyl N-(2,4-difluoro-3-formylphenyl)carbamate | N/A |

| CAS Number | 918524-07-9 | [4][7] |

| Molecular Formula | C₁₅H₁₁F₂NO₃ | [4] |

| Molecular Weight | 291.25 g/mol | [4] |

| SMILES | O=Cc1c(F)ccc(c1F)NC(=O)OCc1ccccc1 | [7] |

Theoretical Framework and Computational Protocols

The theoretical investigation of molecular properties relies on quantum mechanical calculations. Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for organic molecules of this size.

Rationale for Methodology Selection

Expertise & Experience: The choice of DFT, specifically with a hybrid functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is grounded in its extensive validation across a vast range of chemical systems. It reliably predicts geometries, vibrational frequencies, and electronic properties. The 6-311++G(d,p) basis set is selected to provide a flexible description of the electron distribution, incorporating diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately modeling bonding in a molecule with heteroatoms.

Trustworthiness: This protocol is self-validating. The initial geometry optimization must converge to a true energy minimum, which is confirmed by a subsequent frequency calculation. The absence of imaginary frequencies provides a mathematical guarantee that the identified structure is a stable conformer and not a transition state.

Experimental Protocol: Computational Workflow

This section details the step-by-step methodology for a comprehensive theoretical analysis.

-

Initial Structure Generation:

-

Construct the 2D structure of this compound.

-

Convert the 2D structure to a 3D model using a molecular editor and perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Conformational Analysis:

-

Identify key rotatable bonds, particularly the C-N bond of the carbamate and the N-C(aryl) bond. The planarity of the carbamate group, a result of amide resonance, leads to distinct syn and anti conformers.[2]

-

Perform a systematic or stochastic conformational search to explore the potential energy surface and identify low-energy conformers.

-

-

Geometry Optimization and Vibrational Analysis:

-

Select the lowest energy conformer from the search.

-

Perform a full geometry optimization without constraints using DFT at the B3LYP/6-311++G(d,p) level of theory.

-

Upon convergence, perform a frequency calculation at the same level of theory. Confirm that the output contains zero imaginary frequencies. The resulting vibrational data can be used to predict the infrared (IR) spectrum.

-

-

Electronic Property Calculation:

-

Using the optimized geometry, perform a single-point energy calculation.

-

From this calculation, derive the Frontier Molecular Orbitals (HOMO and LUMO), the Molecular Electrostatic Potential (MEP) surface, and Mulliken atomic charges.

-

-

Spectroscopic Prediction:

-

Predict ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized structure. These theoretical shifts can be correlated with experimental data for structural verification.[8]

-

Caption: Computational workflow for theoretical property investigation.

Predicted Molecular and Electronic Properties

The computational protocol described yields a wealth of data that provides deep insight into the molecule's behavior.

Conformational Landscape

The carbamate functional group's character is significantly influenced by amide resonance, which involves delocalization of the nitrogen lone pair into the carbonyl group.[1][5] This imparts a partial double-bond character to the C-N bond, restricting rotation and leading to planar syn and anti conformers. Theoretical calculations are essential to determine the relative stability of these rotamers. For the related 2,4-difluorobenzaldehyde, the orientation of the aldehyde group also results in distinct conformers, with energy differences of around 11 kJ/mol between them.[9] A similar analysis for the target molecule would reveal the preferred three-dimensional arrangement, which is critical for understanding its interaction with biological macromolecules.

Caption: Key structural and functional components of the molecule.

Electronic Structure: Reactivity and Interaction Sites

The electronic properties dictate how the molecule will interact with its environment, including solvents, reagents, and biological targets.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[10] For this molecule, the electron-rich difluorophenyl ring is expected to contribute significantly to the HOMO, while the carbamate and benzyl portions are likely to be involved in the LUMO.

-